Anthracyline
Anthracyclines are a class of antibiotics derived from streptomyces bacteria, widely recognized for their potent antitumor properties. These compounds exhibit significant cytotoxicity towards rapidly dividing cells and have been extensively utilized in the treatment of various cancers, including breast cancer, leukemia, and lymphoma. The primary active agents within this class include daunorubicin, doxorubicin, and epirubicin, which work by intercalating into DNA and inhibiting topoisomerase II enzymes, leading to cellular apoptosis.
The structure of anthracyclines consists of a polyene chain attached to an aromatic nucleus. This unique architecture is responsible for their distinctive pharmacological properties. Although highly effective, these drugs are also associated with several side effects, including cardiac toxicity, gastrointestinal issues, and bone marrow suppression. Therefore, careful dosing and close monitoring are essential when administering anthracycline therapies.

Struktur | Chemischer Name | CAS | MF |
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7-O-[2-Deoxy-α-L-fucopyranosyl-(1→4)-2-deoxy-α-L-fucopyranosyl-(1→4)-2-deoxy-α-L-fucopyranosyl]-β-rhodomycinone; 3B,3C-Dideoxy | 2407777-37-9 | C38H48O15 |
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1-Deoxyaranciamycin E; 7-O-(2,3,6-Trideoxy-β-D-erythro-hexopyranoside) | 960622-75-7 | C25H26O8 |
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Carminomycin III; 5''-Epimer, 11-deoxy | 105779-91-7 | C33H41NO12 |
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Auramycin F; 9-Epimer, 1-hydroxy, 4A-deglycosyl | 757248-93-4 | C29H33NO11 |
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Daunosaminyldaunomycin; 3''-Epimer | 185252-66-8 | C33H40N2O12 |
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6,11-Dihydro-1,3,5,10,12-pentahydroxy-6-methyl-11-oxo-2-naphthacenecarboxamide; 5-O-β-D-Glucuronopyranoside | 1217438-16-8 | C26H23NO13 |
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58976-44-6 | C27H29NO11 | |
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Antibiotic CG 17B; 3B-Deoxy, 4-Me ether | 124526-27-8 | C35H43NO13 |
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Antibiotic TG 379A | 176370-43-7 | C50H68N2O22 |
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Mutactimycin A; 3A-O-De-Me | 213978-40-6 | C27H30O11 |
Verwandte Literatur
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
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4. Back matter
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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